2,4-Dibromo-6-fluorobenzylamine
Overview
Description
2,4-Dibromo-6-fluorobenzylamine is an organic compound with the molecular formula C7H5Br2FN It is a derivative of benzylamine, where the benzene ring is substituted with two bromine atoms at the 2 and 4 positions and a fluorine atom at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluorobenzylamine typically involves the bromination of 6-fluorobenzylamine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The resulting dibrominated product is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-fluorobenzylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Radical Initiators: Such as benzoyl peroxide for initiating bromination.
Major Products Formed:
Substituted Benzylamines: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2,4-Dibromo-6-fluorobenzylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluorobenzylamine in chemical reactions involves the reactivity of the bromine and fluorine substituents. The bromine atoms are particularly reactive towards nucleophiles, making the compound suitable for substitution reactions. The fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound in various reactions .
Comparison with Similar Compounds
2,4-Difluorobenzylamine: Similar structure but with fluorine atoms instead of bromine.
2,4-Dibromobenzylamine: Lacks the fluorine substituent.
6-Fluorobenzylamine: Lacks the bromine substituents.
Uniqueness: 2,4-Dibromo-6-fluorobenzylamine is unique due to the combination of bromine and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
IUPAC Name |
(2,4-dibromo-6-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZSMJPBOFEURS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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